molecular formula C3H7O2Si B13735158 CID 22022593

CID 22022593

Katalognummer: B13735158
Molekulargewicht: 103.17 g/mol
InChI-Schlüssel: KHHJMWLLXUUFSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 22022593 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

The synthesis of CID 22022593 involves several steps and specific reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods:

    Synthetic Routes: The synthesis of this compound typically involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: Industrial production of this compound often involves scaling up the synthetic routes to produce larger quantities. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

CID 22022593 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:

    Oxidation Reactions: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives with altered functional groups.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include reduced derivatives with different functional groups.

    Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions include substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

CID 22022593 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.

    Biology: In biology, this compound is used as a tool for studying biological processes and pathways. Its ability to interact with specific biomolecules makes it useful for probing cellular mechanisms and understanding disease states.

    Medicine: In medicine, this compound has potential therapeutic applications. It may be used as a drug candidate for treating specific diseases or as a diagnostic tool for detecting biomarkers.

    Industry: In industry, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for manufacturing processes.

Wirkmechanismus

The mechanism of action of CID 22022593 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating cellular processes. The molecular targets and pathways involved may include enzymes, receptors, and signaling pathways that are critical for various biological functions.

Eigenschaften

Molekularformel

C3H7O2Si

Molekulargewicht

103.17 g/mol

InChI

InChI=1S/C3H7O2Si/c1-4-3(6)5-2/h3H,1-2H3

InChI-Schlüssel

KHHJMWLLXUUFSZ-UHFFFAOYSA-N

Kanonische SMILES

COC(OC)[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.